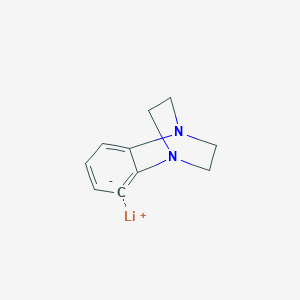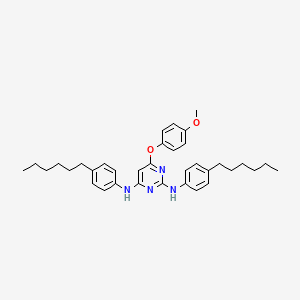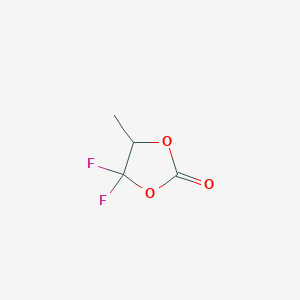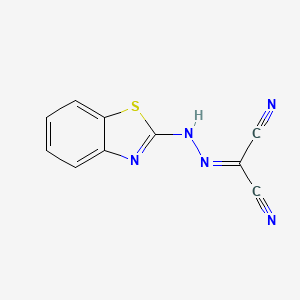
(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” is a solid compound that forms white crystalline structures at room temperature. It exhibits solubility in water and certain organic solvents such as methanol and ethanol. Remarkably, it remains stable under standard conditions .
準備方法
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One notable method involves the reaction of methyl propiolate with substituted amidoximes. This two-stage microwave protocol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), efficiently produces the desired NH-imidazoles .
Industrial Production: While specific industrial production methods may vary, the synthesis typically involves the regiocontrolled construction of substituted imidazoles. These heterocycles serve as essential building blocks for functional molecules used in various applications .
化学反応の分析
Reactivity: “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Let’s explore some common reagents and conditions associated with these transformations:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the alcohol group to the corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce the imidazole ring or other functional groups.
Substitution: Halogenation reactions (e.g., with chlorine or bromine) can replace hydrogen atoms on the imidazole ring.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. For instance, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction could lead to an imidazole with different substituents.
科学的研究の応用
Chemistry: Researchers explore “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” for its role in designing novel ligands, catalysts, and functional materials.
Biology and Medicine:Antimicrobial Properties: Imidazole derivatives often exhibit antimicrobial activity. Researchers investigate this compound’s potential as an antimicrobial agent.
Enzyme Inhibition: Some imidazole-based compounds act as enzyme inhibitors, making them relevant in drug discovery.
Ionic Liquids: Imidazoles contribute to the development of ionic liquids, which find applications in green chemistry and separation processes.
作用機序
The exact mechanism by which “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” exerts its effects depends on its specific application. It may interact with molecular targets or modulate biochemical pathways.
類似化合物との比較
While unique in its own right, this compound shares similarities with other imidazole derivatives. Notable examples include 1-methyl-5-nitro-1H-imidazole-2-methanol and related structures.
特性
| 141691-98-7 | |
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
(3-butyl-2-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-3-4-5-11-8(2)10-6-9(11)7-12/h6,12H,3-5,7H2,1-2H3 |
InChIキー |
UZFLEGLAPZSDGY-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NC=C1CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)

![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)





